3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Description
3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a pyrrolidine-derived ketone compound characterized by a methoxymethyl substituent at the 3-position of the pyrrolidine ring and a chloro-substituted propanone chain. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.68 g/mol . The compound is structurally notable for its hybrid functionality, combining a polar methoxymethyl group (enhancing solubility) with a reactive chloro-propanone moiety (facilitating nucleophilic substitutions).
Properties
IUPAC Name |
3-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-7-8-3-5-11(6-8)9(12)2-4-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPVQGWRDIAQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 3-Chloropropanone with 3-(Methoxymethyl)pyrrolidine
The primary and most documented synthetic route to 3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one involves the nucleophilic substitution of 3-chloropropanone by 3-(methoxymethyl)pyrrolidine. This reaction proceeds via the displacement of the chlorine atom by the nitrogen of the pyrrolidine ring.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 3-Chloropropanone and 3-(methoxymethyl)pyrrolidine | Molar ratio often near 1:1 or slight excess of amine |
| Base | Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) | Facilitates deprotonation and nucleophilic attack |
| Solvent | Polar aprotic solvents such as dimethylformamide (DMF) or ethanol | DMF preferred for better solubility and reaction rate |
| Temperature | 60–100 °C | Heating promotes substitution |
| Reaction Time | 6–24 hours | Depends on scale and temperature |
| Atmosphere | Often inert (nitrogen or argon) | Prevents oxidation or side reactions |
- The lone pair on the nitrogen of 3-(methoxymethyl)pyrrolidine attacks the electrophilic carbonyl-adjacent carbon bearing the chlorine in 3-chloropropanone.
- The chlorine is displaced as chloride ion, forming the desired substituted ketone.
- The base neutralizes the resulting HCl and drives the reaction forward.
This method yields the target compound with moderate to high efficiency, typically above 70% yield under optimized conditions. Purification is achieved by extraction, washing with brine, drying, and concentration, followed by recrystallization or chromatography if necessary.
Continuous Flow Reactor Adaptation for Industrial Scale
In industrial settings, the synthesis is often adapted to continuous flow reactors to enhance control over reaction parameters and improve yield and purity.
Advantages of Continuous Flow:
- Precise temperature and pressure control
- Improved mixing and heat transfer
- Enhanced safety for handling reactive intermediates
- Scalability and reproducibility
| Parameter | Description |
|---|---|
| Reactor Type | Tubular flow reactor with temperature control |
| Flow Rates | Adjusted to optimize residence time (minutes) |
| Pressure | Elevated pressure (1–10 bar) to maintain solvent in liquid phase |
| Temperature | 80–120 °C |
| Monitoring | Inline spectroscopic or chromatographic analysis for conversion |
This approach reduces reaction times significantly (minutes instead of hours) and can improve product purity by minimizing side reactions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-chloropropanone, 3-(methoxymethyl)pyrrolidine, NaOH/K2CO3 | 60–100 °C, 6–24 h, DMF or ethanol | 70–85 | Simple, well-established | Longer reaction time, batch process |
| Continuous flow synthesis | Same as above | 80–120 °C, minutes, pressurized | >85 | Fast, scalable, controlled | Requires specialized equipment |
| Metal-catalyzed amination (potential) | Copper (I) chloride, DMF, nitrogen atmosphere | 100–160 °C, 10–48 h | Variable | Potential for higher selectivity | Longer reaction time, catalyst cost |
Research Findings and Notes
- The position of the methoxymethyl substitution on the pyrrolidine ring (at the 3-position) is critical for reactivity and biological activity; synthetic methods must preserve this substitution without rearrangement.
- The chloro substituent on the propanone chain is a reactive handle for further functionalization or biological interaction.
- Studies indicate that controlling the base strength and solvent polarity is essential to minimize side reactions such as elimination or over-alkylation.
- Purification steps often include washing with brine to remove inorganic salts and drying over anhydrous agents before concentration.
- The compound’s stability under reaction conditions is generally good, but prolonged heating above 120 °C may lead to degradation.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and effects on cellular processes are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Methoxymethyl vs. Hydroxymethyl: The target compound’s methoxymethyl group (C₉H₁₆ClNO₂) enhances lipophilicity compared to the hydroxymethyl analog (). The latter may exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and biological activity .
- Chloro-Propanone Chain: The chloro substituent in the target compound provides a reactive site for nucleophilic displacement, a feature shared with 3-chloro-1-(4-(hexylthio)phenyl)propan-1-one (C₁₅H₂₁ClOS).
Pharmacophoric Modifications
- Aromatic vs. Aliphatic Substituents: Compound 1i (C₁₃H₁₆BrNO) replaces the pyrrolidine’s methoxymethyl group with a 4-bromophenyl moiety. This substitution likely alters binding affinity in biological targets, as aromatic groups are common in kinase inhibitors .
- Heterocyclic Replacements: The pyrazolyl-containing derivative (C₁₄H₁₆ClN₃O) demonstrates how replacing pyrrolidine with a heterocycle (e.g., 3,5-dimethylpyrazole) can modulate electronic properties and intermolecular interactions, as evidenced by its crystallographic data (monoclinic P21/c system) .
Biological Activity
3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound notable for its unique structural features and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a chloro group, a methoxymethyl group, and a pyrrolidinyl group attached to a propanone backbone. The presence of these functional groups contributes to its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloropropanone with 3-(methoxymethyl)pyrrolidine under controlled conditions. This reaction often requires a base, such as sodium hydroxide or potassium carbonate, to facilitate nucleophilic substitution. The reaction mixture is usually heated to promote product formation, with purification steps like distillation or recrystallization employed to isolate the compound from by-products .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as either an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Understanding its binding affinity and specificity is crucial for elucidating its full mechanism of action .
Pharmacological Studies
Research indicates that this compound has significant potential in pharmacological studies. Its interactions with various biomolecules suggest possible applications in drug development. For instance, it has been investigated for its therapeutic properties in treating conditions related to enzyme dysfunctions and receptor anomalies .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds, providing insights into the potential effects of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
